CID 87438247

Description

Properties

CAS No. |

13736-22-6 |

|---|---|

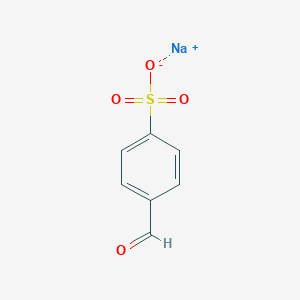

Molecular Formula |

C7H6NaO4S |

Molecular Weight |

209.18 g/mol |

IUPAC Name |

sodium;4-formylbenzenesulfonate |

InChI |

InChI=1S/C7H6O4S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-5H,(H,9,10,11); |

InChI Key |

XIPAXNJBOKRMHF-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[Na+] |

Other CAS No. |

13736-22-6 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for Sodium P Formylbenzenesulphonate

Sulfonation-Based Synthesis Routes

Sulfonation reactions represent a major pathway for the industrial production of sodium p-formylbenzenesulfonate. These methods involve the introduction of a sulfonic acid group onto a benzaldehyde (B42025) derivative.

The direct sulfonation of benzaldehyde derivatives can be a challenging process. For instance, the sulfonation of chlorobenzaldehyde isomers shows significant differences in reactivity. google.com While o-chlorobenzaldehyde can be sulfonated under specific conditions, the para-isomer is much less reactive. google.com The sulfonation of a mixture of ortho- and para-chlorobenzaldehyde with oleum (B3057394) at 85°C resulted in the reaction of only the ortho-isomer. google.com Methoxy-substituted benzaldehydes, however, can be sulfonated under very mild conditions, indicating that the reactivity is highly dependent on the existing substituents on the benzene (B151609) ring. google.com

The general process for the sulfonation of an aromatic compound like benzene involves heating it with concentrated sulfuric acid. prepchem.com The resulting sulfonic acid is then neutralized, often with a base like sodium hydroxide (B78521) or sodium carbonate, to produce the sodium salt. prepchem.com

A significant advancement in the synthesis of sodium p-formylbenzenesulfonate involves the surfactant-catalyzed sulfonation of o-chlorobenzaldehyde with sodium sulfite (B76179). google.com This one-step process is considered an industrially relevant method that simplifies the production technique by replacing traditional iodide catalysts. google.com The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the sulfite ion, facilitated by the surfactant, followed by the in-situ neutralization of the formed sulfonic acid by excess sodium sulfite to yield the sodium salt.

The use of surfactants as catalysts is a key innovation in this synthetic route. google.com While traditional methods relied on iodide-based catalysts like potassium iodide, modern approaches utilize less expensive and more efficient surfactants. google.comgoogle.com Polyethylene (B3416737) glycols (PEGs) are a class of polymers that have been investigated as effective, biodegradable, and recyclable catalysts in various organic syntheses. rsc.org Specifically, sulfonated polyethylene glycol (PEG-OSO3H) has been shown to be a highly efficient and eco-friendly catalyst for several organic reactions. rsc.org The application of PEG as a surfactant enhances the porosity and improves the surface functional groups of catalysts in other chemical processes. rsc.org In the context of sulfonation, surfactants like PEG can stabilize the transition state, thereby facilitating the attack of the sulfite ion on the o-chlorobenzaldehyde molecule. Research has also been conducted on the synthesis of sulfonated polyethylene glycol oleate (B1233923) as an anionic surfactant, demonstrating the versatility of modified PEGs in chemical synthesis. researchgate.net

The efficiency of the surfactant-catalyzed sulfonation of o-chlorobenzaldehyde is highly dependent on the reaction conditions. A patented method outlines the optimal parameters for this process, which include a preferred reaction temperature of 170°C within a broader range of 160–210°C. google.com The reaction is typically carried out under sealed conditions. google.com

The following table summarizes the optimized reaction parameters from a patented process for the synthesis of sodium o-formylbenzenesulfonate via surfactant-catalyzed sulfonation of o-chlorobenzaldehyde. google.com

| Parameter | Optimal Range |

| Reaction Temperature | 160–210°C |

| Mass Ratio of o-chlorobenzaldehyde to Sodium Sulfite | 1:1 to 1:1.5 |

| Mass Ratio of o-chlorobenzaldehyde to Water | 1:3 to 1:5 |

| Mass Ratio of o-chlorobenzaldehyde to Surfactant | 1:0.02 to 1:0.05 |

Table 1: Optimized Reaction Parameters for Surfactant-Catalyzed Sulfonation. google.com

Following the reaction, the product is typically obtained through cooling, crystallization, and filtration. google.com

Surfactant-Catalyzed Sulfonation of o-Chlorobenzaldehyde

Oxidation-Based Synthesis Routes

An alternative synthetic strategy for producing sodium p-formylbenzenesulfonate involves the oxidation of a suitable precursor that already contains the sulfonate group.

This method utilizes p-toluenesulfonic acid as the starting material. The methyl group of p-toluenesulfonic acid is oxidized to an aldehyde group. One reported method involves the oxidation of p-toluenesulfonic acid with manganese dioxide (MnO₂) in oleum. The resulting p-formylbenzenesulfonic acid is then neutralized with sodium hydroxide (NaOH) to produce the final product, sodium p-formylbenzenesulfonate. The oxidative degradation of p-toluenesulfonic acid has also been studied using other oxidizing agents like hydrogen peroxide, indicating the susceptibility of the aromatic ring and its substituents to oxidation. nih.gov Furthermore, p-toluenesulfonic acid itself has been used as a catalyst for the oxidation of other organic compounds. researchgate.net

The reaction steps for the oxidation of p-toluenesulfonic acid are as follows:

Oxidation: p-Toluenesulfonic acid + MnO₂/oleum → p-Formylbenzenesulfonic acid + MnSO₄ + H₂O

Neutralization: p-Formylbenzenesulfonic acid + NaOH → Sodium p-formylbenzenesulfonate + H₂O

The following table presents data on the oxidation of various benzoins to benzils using p-toluenesulfonic acid as a catalyst, which, while not a direct synthesis of the title compound, demonstrates the oxidative potential related to this class of reagents. researchgate.net

| Entry | Substrate (Benzoin) | Product (Benzil) | Time (min) | Yield (%) |

| 1 | C₆H₅CH(OH)COC₆H₅ | C₆H₅COCOC₆H₅ | 20 | 98 |

| 2 | 4-ClC₆H₄CH(OH)COC₆H₄-4-Cl | 4-ClC₆H₄COCOC₆H₄-4-Cl | 20 | 98 |

| 3 | 4-MeOC₆H₄CH(OH)COC₆H₄-4-OMe | 4-MeOC₆H₄COCOC₆H₄-4-OMe | 20 | 97 |

| 4 | 4-MeC₆H₄CH(OH)COC₆H₄-4-Me | 4-MeC₆H₄COCOC₆H₄-4-Me | 20 | 96 |

Table 2: Oxidation of Benzoins using p-Toluenesulfonic Acid Catalyst. researchgate.net

Precursor Utilization in Synthesis

The selection of a starting material is a key aspect of the synthetic strategy for sodium p-formylbenzenesulphonate. The structure of the precursor dictates the necessary chemical transformations. Two significant precursors are sodium p-styrenesulfonate and p-formylbenzenesulfonic acid, each requiring a distinct synthetic approach.

One viable synthetic route begins with sodium p-styrenesulfonate. This approach leverages the presence of the vinyl group for conversion into the target aldehyde functionality. The most direct method for this transformation is through oxidative cleavage, specifically via ozonolysis.

The ozonolysis reaction proceeds through a 1,3-dipolar cycloaddition of ozone across the carbon-carbon double bond of the vinyl group to form an unstable primary ozonide, or molozonide. wikipedia.orgmsu.edu This intermediate rapidly rearranges to a more stable secondary ozonide (a trioxolane). wikipedia.orglibretexts.org Subsequent treatment of the ozonide under reductive workup conditions cleaves the molecule to yield the desired aldehyde. Common reducing agents for this workup include zinc dust or dimethyl sulfide (B99878) (DMS), which prevent the over-oxidation of the aldehyde to a carboxylic acid. byjus.com

Table 1: Reaction Scheme for Derivatization from Sodium p-Styrenesulfonate

| Step | Reactant | Reagents | Intermediate | Product |

| 1. Ozonolysis | Sodium p-styrenesulfonate | 1. Ozone (O₃) | Ozonide | - |

| 2. Workup | Ozonide | 2. Reductive Agent (e.g., Zn/H₂O or DMS) | - | Sodium p-formylbenzenesulphonate |

A more direct and simpler pathway involves the use of p-formylbenzenesulfonic acid as the immediate precursor. nih.govsigmaaldrich.com This method is an acid-base neutralization reaction. The sulfonic acid group (-SO₃H) is strongly acidic and readily reacts with a suitable sodium-containing base.

The conversion is typically achieved by treating an aqueous solution of p-formylbenzenesulfonic acid with a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The reaction results in the formation of the sodium salt (sodium p-formylbenzenesulphonate) and water (if NaOH is used) or water and carbon dioxide (if Na₂CO₃ is used). google.com The resulting salt can then be isolated from the solution, often by evaporation of the solvent. google.com

Table 2: Neutralization of p-Formylbenzenesulfonic Acid

| Reactant A | Reactant B | Product | Byproduct |

| p-Formylbenzenesulfonic Acid | Sodium Hydroxide (NaOH) | Sodium p-formylbenzenesulphonate | Water (H₂O) |

Methodologies for Purity Assurance and Isolation

Ensuring the purity of the final product is critical for its intended applications. Isolation and purification are achieved through techniques that exploit the physicochemical properties of sodium p-formylbenzenesulphonate, such as its solubility and chromatographic behavior.

Recrystallization is a fundamental technique for purifying solid compounds. For aromatic sulfonic acid salts, this process often utilizes water as the solvent due to their high polarity and solubility. nist.gov A common protocol involves dissolving the impure sodium p-formylbenzenesulphonate in a minimum amount of hot water to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The clear filtrate is then allowed to cool slowly, which decreases the solubility of the salt, causing it to crystallize out of the solution in a purer form. The purified crystals are then collected by filtration.

An alternative method for purification is slurry washing. This involves creating a slurry of the impure solid in a small volume of solvent, such as water, in which the desired compound has limited solubility at a given temperature while impurities are more soluble. google.com Agitating the slurry allows the impurities to dissolve into the liquid phase. Subsequent phase separation and drying of the solid yields a product with enhanced purity. google.com

Table 3: General Recrystallization Protocol

| Step | Action | Purpose |

| 1 | Dissolution | Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., water). |

| 2 | Hot Filtration (Optional) | Remove any insoluble impurities from the hot solution. |

| 3 | Cooling | Allow the hot, clear solution to cool slowly to induce crystallization. |

| 4 | Collection | Isolate the purified crystals from the mother liquor via vacuum filtration. |

| 5 | Washing | Wash the collected crystals with a small amount of cold solvent to remove residual mother liquor. |

| 6 | Drying | Dry the crystals to remove any remaining solvent. |

Chromatographic methods are essential for assessing the purity of sodium p-formylbenzenesulphonate and for the quantitative analysis of impurities.

High-Performance Liquid Chromatography (HPLC) is the predominant technique. Reversed-phase HPLC (RP-HPLC) is typically employed, using a non-polar stationary phase (such as C8 or C18) and a polar mobile phase. scielo.br The mobile phase often consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. scielo.brresearchgate.net To improve peak shape and separation of sulfonates, a salt like sodium perchlorate (B79767) may be added to the mobile phase, or ion-pairing reagents can be used. scielo.brnih.gov Detection is commonly performed using a UV detector, as the aromatic ring is a strong chromophore, or a fluorescence detector for enhanced sensitivity. scielo.br

Thin-Layer Chromatography (TLC) can also be used for rapid qualitative purity checks and for monitoring the progress of a reaction. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase are chosen to achieve separation, and the spots are visualized, typically under UV light.

Table 4: Example HPLC Parameters for Aromatic Sulfonate Analysis

| Parameter | Description |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C8 or C18 bonded silica |

| Mobile Phase | Gradient elution with Acetonitrile/Water or Methanol/Water, often containing a modifier like sodium perchlorate or an ion-pairing agent. scielo.brnih.gov |

| Detector | UV-Vis or Fluorescence Detector. scielo.br |

| Temperature | Column often thermostatted (e.g., at 35 °C) to ensure reproducible retention times. scielo.br |

Mechanistic Investigations and Reaction Dynamics of Sodium P Formylbenzenesulphonate

Elucidation of Nucleophilic Substitution Mechanisms

The synthesis of Sodium p-formylbenzenesulphonate often involves the nucleophilic aromatic substitution (SNAr) of a p-substituted benzaldehyde (B42025), typically p-chlorobenzaldehyde, with a sulfite (B76179) source. The elucidation of this mechanism is key to controlling the reaction's efficiency and yield.

Role of Sulfite Anion in Aromatic Substitution

The reaction between p-chlorobenzaldehyde and sodium sulfite is a classic example of nucleophilic aromatic substitution. The electron-withdrawing nature of the formyl group (-CHO) and the chlorine atom activates the aromatic ring towards nucleophilic attack. The sulfite anion (SO₃²⁻) acts as the nucleophile, displacing the chloride ion.

Recent studies on similar systems, such as the sulfite-catalyzed cleavage of thiamin, suggest that the reaction may proceed through a multistep addition-elimination (SNAE) mechanism rather than a simple concerted Sₙ2-like process. nih.gov In this proposed mechanism for the formation of Sodium p-formylbenzenesulphonate, the sulfite anion first attacks the carbon atom bonded to the chlorine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing formyl group. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the final product, Sodium p-formylbenzenesulphonate.

The unique characteristics of the sulfite anion, being a good nucleophile but a relatively poor leaving group, favor the forward reaction pathway, leading to the formation of the sulfonate product. nih.gov

Analysis of In Situ Neutralization Processes

The term "in situ neutralization" in the context of the primary synthesis of Sodium p-formylbenzenesulphonate is not a standard mechanistic descriptor. However, it may refer to secondary processes or specific reaction conditions where pH control is critical. For instance, in related industrial processes, the pH of the reaction mixture can influence the formation of by-products. While direct evidence for a specific "in situ neutralization" step in the primary nucleophilic substitution is not prominent in the literature, maintaining an appropriate pH is crucial for the stability of the reactants and products and to prevent undesirable side reactions.

Studies on Intramolecular Catalysis

Intramolecular catalysis, or neighboring group participation (NGP), can significantly enhance reaction rates and influence stereochemistry. wikipedia.orgchem-station.comdalalinstitute.com For derivatives of Sodium p-formylbenzenesulphonate, the presence of the aldehyde carbonyl group in proximity to the sulfonate moiety raises the possibility of intramolecular catalytic effects in certain reactions.

Aldehyde Carbonyl Group Participation in Solvolytic Reactions

In solvolytic reactions of esters of p-formylbenzenesulfonic acid, the aldehyde carbonyl group could potentially act as a neighboring group. The oxygen atom of the carbonyl group, with its lone pairs of electrons, could participate in the reaction by attacking the electrophilic sulfur atom of the sulfonate ester. This participation would lead to the formation of a cyclic intermediate, which would be more susceptible to attack by a solvent molecule than the original sulfonate ester. This anchimeric assistance would result in an accelerated rate of solvolysis compared to analogous compounds lacking the formyl group. wikipedia.org While direct experimental studies on this specific system are not extensively documented, the principles of neighboring group participation are well-established in organic chemistry. chem-station.comdalalinstitute.comimperial.ac.uk

Kinetic and Thermodynamic Aspects of Reactivity

Understanding the kinetic and thermodynamic parameters of the reactions involving Sodium p-formylbenzenesulphonate is essential for process optimization and for predicting the compound's behavior under various conditions.

Due to a lack of specific experimental data for the sulfonation of p-chlorobenzaldehyde, a detailed quantitative analysis of its kinetics and thermodynamics is not currently possible. However, general principles of aromatic substitution reactions can provide a qualitative understanding.

Table 1: Postulated Kinetic and Thermodynamic Parameters for the Sulfonation of p-Chlorobenzaldehyde

| Parameter | Postulated Value/Characteristic | Rationale |

| Rate Law | Second-order: Rate = k[p-chlorobenzaldehyde][SO₃²⁻] | Consistent with a bimolecular nucleophilic aromatic substitution mechanism. |

| Activation Energy (Ea) | Moderately high | Aromaticity needs to be overcome in the formation of the Meisenheimer intermediate. |

| Enthalpy of Reaction (ΔH) | Exothermic | Formation of a strong C-S bond and a stable sulfonate salt. |

| Entropy of Reaction (ΔS) | Likely negative | Two reactant molecules combine to form one product molecule and a leaving group, leading to a more ordered system. |

| Gibbs Free Energy (ΔG) | Negative | The reaction is expected to be spontaneous under appropriate conditions. |

Note: This table is based on theoretical principles of analogous chemical reactions and is intended for illustrative purposes. Actual experimental values may vary.

Further empirical studies are necessary to determine the precise rate constants, activation energies, and other thermodynamic parameters for the reactions of Sodium p-formylbenzenesulphonate. This data would be invaluable for the chemical community and for industries utilizing this compound.

Applications in Advanced Organic Synthesis Facilitated by Sodium P Formylbenzenesulphonate

Facilitation of Carbon-Carbon and Carbon-Heteroatom Bond Formations

The aldehyde functional group is the primary site of reactivity on Sodium p-formylbenzenesulphonate, enabling its participation in a variety of classic and modern bond-forming reactions.

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, allowing for the construction of larger molecular skeletons. The aldehyde group of Sodium p-formylbenzenesulphonate serves as an electrophilic partner in several key C-C bond-forming reactions. For instance, in the Horner-Wadsworth-Emmons reaction, it can react with a phosphonate (B1237965) carbanion to produce alkenes, predominantly with an E-configuration. alfa-chemistry.comwikipedia.org This olefination strategy is particularly relevant in the synthesis of stilbene (B7821643) derivatives, which are important scaffolds for various functional materials. nih.gov

The creation of carbon-heteroatom (C-X) bonds , especially carbon-nitrogen (C-N) bonds, is equally critical for accessing a wide range of functional molecules, including many pharmaceuticals and ligands. mdpi.com The most direct C-N bond-forming reaction involving the aldehyde group is the condensation with primary amines to form imines (also known as Schiff bases). mdpi.comyoutube.com This reaction is often a crucial step in the synthesis of nitrogen-containing heterocyclic compounds and specialized ligands. mdpi.comlibretexts.org

The table below summarizes the key bond-forming capabilities stemming from the aldehyde group of Sodium p-formylbenzenesulphonate.

| Bond Type Formed | Reaction Type | Role of the Formyl Group |

| Carbon-Carbon (C=C) | Horner-Wadsworth-Emmons | Electrophilic partner for the phosphonate carbanion. alfa-chemistry.comwikipedia.org |

| Carbon-Nitrogen (C=N) | Imine Condensation | Electrophilic site for nucleophilic attack by a primary amine. youtube.com |

| Carbon-Nitrogen (C-N) | Hydrazone Formation | Reacts with hydrazine (B178648) to form a hydrazone, a key intermediate for cyclizations. libretexts.org |

Role as a Key Building Block for Complex Molecular Architectures

The dual functionality of Sodium p-formylbenzenesulphonate makes it an ideal starting material—or key building block—for constructing complex molecular architectures. Its ability to undergo sequential reactions at the aldehyde group while the sulfonate group imparts specific physical properties (like water solubility) allows for the streamlined synthesis of sophisticated molecules.

A prime example is its use in building heterocyclic scaffolds. The aldehyde can be transformed into an imine or hydrazone, which then participates in an intramolecular or intermolecular cyclization reaction to form a ring system. The sulfonate group, often maintained in the final structure, can influence the molecule's solubility, crystal packing, and biological interactions. This strategic use of its bifunctionality is evident in the synthesis of benzothiadiazine derivatives and as a precursor for stilbene-based compounds.

Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and material science. mdpi.com Sodium p-formylbenzenesulphonate provides a valuable entry point into this class of compounds.

A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. youtube.comyoutube.com The synthesis of ligands with tailored properties is crucial for developing new catalysts and functional materials. Sodium p-formylbenzenesulphonate can be readily converted into a class of ligands known as imino-sulfonates.

The synthesis involves a straightforward condensation reaction between the aldehyde group and a primary amine (R-NH₂). The resulting product contains an imine (C=N) group, which can coordinate to a metal center, and the original sulfonate group (-SO₃⁻), which can also participate in coordination or serve to increase the water solubility of the final metal complex. rsc.orgnih.gov Ligands that can form two bonds to a central metal ion are known as bidentate ligands. youtube.com The spatial arrangement of the imine and sulfonate groups allows them to act as effective bidentate ligands, forming stable chelate rings with metal ions. The water-solubilizing nature of the sulfonate group is particularly advantageous for catalytic applications in aqueous media. nih.gov

The reactivity of the aldehyde group can be harnessed to construct fused heterocyclic rings. A notable example is the synthesis of benzothiadiazine derivatives. In this process, the aldehyde group of Sodium p-formylbenzenesulphonate (or its ortho-isomer, sodium 2-formylbenzenesulfonate) undergoes a condensation reaction with hydrazine (H₂NNH₂) to form a corresponding hydrazone. libretexts.org This intermediate is then primed for a cyclization reaction. The subsequent ring-closure, driven by the appropriate reaction conditions, leads to the formation of the benzothiadiazine ring system. These heterocyclic scaffolds are of interest in medicinal chemistry research.

The general transformation is outlined below:

| Starting Material | Key Reagent | Reaction Type | Resulting Heterocyclic Scaffold |

| Sodium p-formylbenzenesulphonate | Hydrazine (H₂NNH₂) | Condensation followed by Cyclization | Benzothiadiazine derivative |

Development of Specialized Organic Compounds

Beyond fundamental synthesis, Sodium p-formylbenzenesulphonate is a precursor for specialized organic compounds with specific industrial applications.

Fluorescent whitening agents (FWAs), or optical brighteners, are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum, causing materials like textiles and paper to appear whiter and brighter. ncsu.edu A major class of FWAs is based on the stilbene scaffold, particularly derivatives of 4,4′-diaminostilbene-2,2′-disulfonic acid. nih.govncsu.edu

The synthesis of these complex stilbene structures often relies on olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to create the central carbon-carbon double bond of the stilbene core. alfa-chemistry.comnih.gov Sodium p-formylbenzenesulphonate, with its reactive aldehyde group, is an excellent starting material for one half of the stilbene molecule. It can be reacted with a suitable phosphonate ester (derived from the other half of the target molecule) to construct the stilbene backbone. The presence of the sulfonate group is highly desirable in the final FWA product, as it confers the necessary water solubility for application in aqueous processes like papermaking and textile dyeing. ncsu.edu

A representative reaction to form a stilbene precursor is shown in the table below.

| Reactant 1 (Aldehyde) | Reactant 2 (Phosphonate Ester) | Reaction Type | Core Product Structure |

| Sodium p-formylbenzenesulphonate | Benzylphosphonate ester | Horner-Wadsworth-Emmons | Stilbene derivative wikipedia.orgnih.gov |

Synthetic Pathways for Triphenylmethane (B1682552) Dyes

The synthesis of triphenylmethane dyes, a class of intensely colored compounds, often involves the acid-catalyzed electrophilic aromatic substitution reaction between an aromatic aldehyde and two equivalents of an electron-rich aromatic compound, such as an N,N-dialkylaniline. The aldehyde carbon of Sodium p-formylbenzenesulphonate can serve as the central carbon atom of the triphenylmethane scaffold. The presence of the sulfonate group imparts water solubility to the resulting dye, a desirable property for many applications.

A representative synthesis involves the condensation of Sodium p-formylbenzenesulphonate with N,N-dimethylaniline in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds through the initial formation of a diarylmethyl cation, which then attacks a third aromatic ring to form the leuco dye. Subsequent oxidation of the leuco base yields the final triphenylmethane dye.

The general reaction scheme is as follows:

Step 1: Acid-catalyzed condensation Sodium p-formylbenzenesulphonate + 2 N,N-dimethylaniline → Leuco dye intermediate

Step 2: Oxidation Leuco dye intermediate → Sulfonated Triphenylmethane Dye

The sulfonate group, being a deactivating group, can influence the reaction rate, and specific conditions may need to be optimized to achieve high yields. The ortho-isomer, 2-formylbenzenesulfonic acid sodium salt, is a known intermediate in the synthesis of fluorescent brighteners and triphenylmethane dyes. google.com

Table 1: Key Reactants and Products in the Synthesis of a Sulfonated Triphenylmethane Dye

| Compound Name | Role in Synthesis | Key Functional Group(s) |

| Sodium p-formylbenzenesulphonate | Aldehyde source, provides water solubility | Aldehyde (-CHO), Sulfonate (-SO₃Na) |

| N,N-dimethylaniline | Aromatic nucleophile | N,N-dimethylamino group |

| Sulfuric Acid | Catalyst | |

| Leuco Dye Intermediate | Colorless precursor to the dye | |

| Sulfonated Triphenylmethane Dye | Final product | Triphenylmethane chromophore, Sulfonate group |

Generation of Aromatic Sulfonyl Halides (e.g., p-formylbenzenesulfonyl chloride)

Aromatic sulfonyl halides, particularly sulfonyl chlorides, are important intermediates in organic synthesis, notably for the preparation of sulfonamides and sulfonate esters. Sodium p-formylbenzenesulphonate can be converted to p-formylbenzenesulfonyl chloride through reaction with a suitable chlorinating agent.

A common method for this transformation is the reaction of the sodium sulfonate salt with thionyl chloride (SOCl₂), often in the presence of a catalyst such as pyridine (B92270) or N,N-dimethylformamide (DMF). The reaction involves the conversion of the sulfonate salt to the more reactive sulfonyl chloride. An analogous process is the synthesis of p-toluenesulfonyl chloride from crude sodium p-toluenesulfonate using thionyl chloride in a toluene (B28343) solvent with pyridine as a catalyst, which proceeds with high yield. google.com

The reaction can be represented as:

C₇H₅NaO₄S + SOCl₂ → C₇H₅ClO₃S + NaCl + SO₂

Alternatively, phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) can be employed as the chlorinating agent. The reaction with phosphorus pentachloride typically requires heating and results in the formation of the desired sulfonyl chloride along with phosphorus oxychloride and sodium chloride as byproducts.

Table 2: Reagents for the Conversion of Sodium p-formylbenzenesulphonate to p-formylbenzenesulfonyl chloride

| Chlorinating Agent | Catalyst/Solvent System (Typical) | Byproducts |

| Thionyl Chloride (SOCl₂) | Pyridine/Toluene | Sodium Chloride (NaCl), Sulfur Dioxide (SO₂) |

| Phosphorus Pentachloride (PCl₅) | None (neat) or inert solvent | Phosphorus Oxychloride (POCl₃), Sodium Chloride (NaCl) |

| Phosphorus Oxychloride (POCl₃) | None (neat) or inert solvent | Sodium Metaphosphate (NaPO₃), Sodium Chloride (NaCl) |

The resulting p-formylbenzenesulfonyl chloride is a valuable bifunctional molecule, possessing two reactive sites: the sulfonyl chloride group, which can react with nucleophiles like amines and alcohols, and the aldehyde group, which can undergo a wide range of carbonyl chemistry.

Catalytic Science and Engineering Leveraging Sodium P Formylbenzenesulphonate

Utilization as a Reagent and Catalyst in Diverse Chemical Transformations

Sodium p-formylbenzenesulphonate serves as a crucial intermediate in the synthesis of various organic compounds, including fluorescent brighteners and triphenylmethane (B1682552) dyes. google.com Its dual reactivity, stemming from the aldehyde and sulfonate functionalities, makes it a versatile building block in organic synthesis. For instance, it has been used as a precursor in the transformation of phenolic and non-phenolic compounds by fungal strains to create stable, non-toxic dyes. sigmaaldrich.com

The compound's utility extends to its role in facilitating chemical reactions. While not a catalyst in the traditional sense in all applications, its reactive nature drives specific transformations. For example, it reacts with chitosan (B1678972) in the presence of sodium cyanoborohydride to form N-benzyl derivatives. sigmaaldrich.com

Design and Application of Heterogeneous Catalytic Systems

The development of robust and recyclable catalysts is a cornerstone of green chemistry. Sodium p-formylbenzenesulphonate has proven instrumental in the design of heterogeneous catalytic systems, particularly those supported on modified lignosulfonate.

Development of Lignosulfonate-Supported Metal Catalysts (e.g., Copper)

Lignosulfonate, a readily available and cost-effective byproduct of the paper industry, has emerged as a promising support material for catalysts. nih.gov Its polyanionic nature allows for the effective loading of metal ions through ion exchange. nih.gov Researchers have successfully developed a novel and robust heterogeneous copper catalyst by treating sodium lignosulfonate with sodium 2-formylbenzenesulfonate. nih.govnih.gov The resulting phenylaldehyde condensation product serves as a stable support to immobilize copper species. nih.govresearchgate.net This modification increases the number of ion exchange sites on the lignosulfonate, significantly enhancing the loading capacity for the copper species. nih.gov

The resulting lignosulfonate-supported copper (Cu@FAS-LS) catalyst has been characterized using various physicochemical methods, confirming the successful immobilization of copper. nih.gov This approach offers a sustainable pathway to creating valuable catalysts from waste biomass. nih.gov

Immobilization Strategies for Enhanced Catalytic Performance

The immobilization of catalytically active species onto a solid support is a key strategy for improving catalyst stability, reusability, and ease of separation from the reaction mixture. mdpi.com In the case of the lignosulfonate-supported copper catalyst, the immobilization is achieved through the phenol-aldehyde condensation reaction between lignosulfonate and sodium 2-formylbenzenesulfonate, followed by ion exchange to introduce the copper ions. nih.gov

This method of immobilization has been shown to result in catalysts with superior performance compared to their homogeneous counterparts and other solid-supported catalysts. nih.gov The robust nature of the lignosulfonate support ensures that the catalyst can be recycled multiple times without a significant loss of activity. nih.gov

Catalytic Efficacy in Nitrogen-Containing Heterocycle Synthesis

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds, pharmaceuticals, and industrial chemicals. researchgate.netmdpi.com The lignosulfonate-supported copper catalyst derived from sodium p-formylbenzenesulphonate has demonstrated exceptional efficacy in the synthesis of these important molecules. nih.gov

This heterogeneous catalyst has been successfully employed in the synthesis of various nitrogen-containing heterocycles, including quinazolinones, polyhydroquinolines, tricyclic indoles with fused seven-membered rings, 2-arylpyridines, aminonaphthalenes, and 3-phenylisoquinolines. nih.govorganic-chemistry.org The catalyst's high activity and recyclability make it an attractive option for the sustainable production of these valuable compounds. nih.gov

Table 1: Synthesis of Nitrogen-Containing Heterocycles using Cu@FAS-LS Catalyst

| Product | Starting Materials | Yield (%) |

| 2-Aryl-quinazolin-4(3H)-ones | 2-Nitrobenzamides and aryl aldehydes | Good to Excellent |

| Polyhydroquinolines | Not specified | High |

| Tricyclic indoles | Not specified | High |

| 2-Arylpyridines | Not specified | High |

| Aminonaphthalenes | Not specified | High |

| 3-Phenylisoquinolines | Not specified | High |

This table is a representation of the types of compounds synthesized and the general yields reported in the literature. Specific yields vary depending on the substrates and reaction conditions.

Ligand Design for Organometallic Catalysis

In addition to its role in heterogeneous catalysis, derivatives of sodium p-formylbenzenesulphonate are valuable in the design of ligands for organometallic catalysis. The aldehyde group can be readily converted into a Schiff base, a class of ligands widely used in coordination chemistry. analis.com.my

Development of Palladium(II) Complexes for Olefin Polymerization

Schiff base ligands derived from the condensation of aldehydes, such as sodium p-formylbenzenesulphonate derivatives, with various amines can coordinate with metal ions like palladium(II) to form stable complexes. yu.edu.jobohrium.com These palladium(II) Schiff base complexes have been investigated for their catalytic activities in various organic transformations, including olefin polymerization. yu.edu.jobohrium.com

The electronic and steric properties of the Schiff base ligand can be fine-tuned by selecting different amine precursors, which in turn influences the catalytic performance of the resulting palladium complex. The coordination of the ligand to the palladium center, typically through the azomethine nitrogen and a phenolic oxygen, creates a specific geometric and electronic environment around the metal, which is crucial for its catalytic function. analis.com.mylew.ro

Table 2: Characterization Data for a Representative Palladium(II) Schiff Base Complex

| Analytical Technique | Observation | Interpretation |

| Elemental Analysis | Confirms the proposed molecular formula | Indicates the successful formation of the complex |

| FT-IR Spectroscopy | Shift in the C=N stretching frequency | Confirms coordination of the azomethine nitrogen to palladium |

| 1H-NMR Spectroscopy | Changes in the chemical shifts of ligand protons | Provides information about the coordination environment |

| UV-Vis Spectroscopy | Appearance of new absorption bands | Indicates ligand-to-metal charge transfer transitions |

This table provides a general overview of the characterization techniques used and the typical observations for palladium(II) Schiff base complexes.

Material Science and Polymer Chemistry Applications of Sodium P Formylbenzenesulphonate

Polymer Synthesis and Functionalization

The dual functionality of sodium p-formylbenzenesulphonate allows for its use in various polymerization and polymer modification strategies. The aldehyde group provides a reactive site for forming covalent bonds, such as imines, while the sulfonate group imparts hydrophilicity and other useful properties to the resulting polymer.

The introduction of ionic groups, such as sulfonates, is a key strategy for rendering π-conjugated polymers soluble in water, which is crucial for their processing and application in bioelectronics and sensors. sci-hub.seiitk.ac.in Water-soluble conjugated polymers (WSCPs) like polyfluorenes (PFs), poly(phenylene vinylene)s (PPVs), and poly(p-phenylene)s (PPPs) are typically synthesized by incorporating side chains with sulfonate, carboxylate, or phosphonate (B1237965) groups. sci-hub.se For instance, water-soluble polyfluorene derivatives have been prepared through Suzuki coupling reactions of monomers bearing sulfonate or carboxylate functionalities. nih.gov20.210.105

While the direct polymerization of sodium p-formylbenzenesulphonate into a π-conjugated backbone is not extensively detailed, its structure is emblematic of the monomers used to achieve water solubility. The sulfonate group ensures solubility in aqueous media, a critical property for applications in devices like light-emitting diodes and biological sensors. sci-hub.se The synthesis of WSCPs often involves metal-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, using monomers that have been functionalized with ionic groups. sci-hub.se The resulting polymers exhibit pH-dependent optical properties and can interact with various molecules, making them suitable for sensing applications. nih.govresearchgate.net

Chitosan (B1678972), a natural biopolymer, is widely explored for membrane applications due to its hydrophilicity, biocompatibility, and the presence of reactive amino groups. wikipedia.org Chemical modification of chitosan can enhance its properties for specific separation processes. Sodium p-formylbenzenesulphonate serves as an effective reagent for the functionalization of chitosan, introducing both benzyl (B1604629) and sulfonate moieties onto the polymer backbone.

N-benzyl sulfonated chitosan derivatives are synthesized through a reductive amination reaction. researchgate.netresearchgate.net In this one-step process, the primary amino groups of chitosan react with the aldehyde group of a formylbenzene sodium sulfonate (such as the ortho- or para-isomer) to form a Schiff base intermediate. researchgate.netorientjchem.org This imine is then reduced in situ using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (B1222165) (NaBH₄) to yield the stable N-benzyl sulfonated chitosan. researchgate.netresearchgate.netmdpi.com

The reaction introduces N-benzyl sulfonate groups onto the chitosan chain, a modification confirmed by spectroscopic methods like NMR and IR. researchgate.netresearchgate.net The degree of substitution, which represents the percentage of amino groups that have been functionalized, can be controlled by the reaction conditions and has been reported to reach up to 80% for monosulfonated derivatives. researchgate.net This chemical modification transforms chitosan into a material with new functionalities, particularly for applications in acidic environments where the sulfonate groups remain ionized.

The introduction of sulfonate groups onto the chitosan backbone significantly enhances its utility in creating composite films for various separation technologies, including nanofiltration, pervaporation, and ion exchange. wikipedia.orgmdpi.com Sulfonated chitosan has been incorporated into composite membranes to improve properties like proton conductivity and ion exchange capacity. researchgate.netnih.gov

These functionalized chitosan derivatives are particularly effective as sorbents for the removal of heavy metal cations from acidic aqueous solutions. researchgate.netresearchgate.net The sulfonate groups act as binding sites for metal ions. Research has shown that N-benzyl sulfonated chitosan derivatives can effectively adsorb cations such as Cd²⁺, Zn²⁺, Ni²⁺, Pb²⁺, and Cu²⁺. researchgate.net

| Solute | Rejection Rate (%) | Water Flux (L m⁻² h⁻¹) |

| NaCl | 40.26 | 15.64 |

| Na₂SO₄ | 71.34 | 13.56 |

| MgSO₄ | 62.55 | 14.03 |

| MgCl₂ | 53.28 | 14.88 |

| Methyl Orange | 93.65 | 13.28 |

| Methyl Blue | 98.86 | 12.35 |

Table based on data for a novel cellulose/chitosan composite nanofiltration membrane at 0.5 MPa operating pressure. rsc.org

Derivatization of Chitosan for Membrane Technologies

Development of Functional Materials

The amphiphilic nature of sodium p-formylbenzenesulphonate, arising from the combination of a hydrophobic aromatic ring and a hydrophilic sulfonate group, suggests its potential in the development of functional materials with surface-active properties.

Surfactants are amphiphilic molecules containing both a water-loving (hydrophilic) polar head and a water-fearing (hydrophobic) nonpolar tail. acs.org This structure allows them to reduce surface tension at interfaces. Sulfonated aromatic compounds are a well-known class of anionic surfactants. epfl.ch For example, alkylnaphthalene sulfonates are effective wetting and dispersing agents. researchgate.net

Sodium p-formylbenzenesulphonate possesses the fundamental structural features of an anionic surfactant: a hydrophilic sulfonate group (-SO₃⁻Na⁺) and a hydrophobic benzene (B151609) ring. While detailed studies focusing specifically on the surfactant properties of sodium p-formylbenzenesulphonate are not widely available in the reviewed literature, its molecular architecture strongly suggests it would exhibit surface activity. The efficiency of a surfactant is often related to the balance between its hydrophilic and hydrophobic parts. researchgate.net

The reactivity of the aldehyde group allows for the synthesis of various amphiphilic derivatives. By reacting the aldehyde with different hydrophobic molecules, a wide range of surfactants with tailored properties could be designed. These derivatives could find applications as emulsifiers, dispersants, or wetting agents in various industrial processes, including emulsion polymerization and the formulation of cleaning agents. google.comchemicalindustriessecrets.com The presence of the sulfonate group generally confers good solubility in water and tolerance to hard water ions. chemicalindustriessecrets.com

Application in Ion-Exchange Resin Development

Ion-exchange resins are insoluble polymeric matrices that contain charged functional groups capable of exchanging ions with a surrounding solution. Cation-exchange resins, which possess negatively charged functional groups, are widely used for applications such as water softening and demineralization. The most common cation-exchange resins are based on polystyrene that has been functionalized with sulfonic acid groups. This is typically achieved through the sulfonation of a pre-formed styrene-divinylbenzene copolymer.

Theoretically, Sodium p-formylbenzenesulphonate possesses two key functional groups that could be utilized in polymer synthesis: the sulfonate group, which provides the ion-exchange capability, and the formyl (aldehyde) group, which can participate in polymerization or polymer modification reactions. The aldehyde group can undergo condensation reactions, for example with phenolic compounds or amines, to form a cross-linked polymer network. This approach could lead to the direct incorporation of the sulfonate group into the polymer backbone, offering a different synthetic route compared to the post-sulfonation of a non-functionalized polymer.

However, a comprehensive review of published research reveals a lack of specific studies detailing the synthesis and characterization of ion-exchange resins derived directly from Sodium p-formylbenzenesulphonate. The existing body of literature on ion-exchange resin development primarily focuses on established methods, such as the polymerization of styrene (B11656) and subsequent sulfonation.

Research Findings and Data

Detailed research findings and data tables concerning the performance of ion-exchange resins specifically synthesized from Sodium p-formylbenzenesulphonate are not prevalent in the scientific literature. Research in the field of ion-exchange resins typically includes data on the following parameters:

Ion-Exchange Capacity: This is a measure of the quantity of ions that can be exchanged by a given amount of resin. It is a critical parameter for determining the efficiency of the resin.

Swelling Characteristics: The degree to which a resin swells in a solvent can affect its physical stability and performance in a column.

Thermal and Chemical Stability: This data is crucial for understanding the operational limits of the resin.

Selectivity: This refers to the resin's preference for one type of ion over another.

Without specific studies on resins derived from Sodium p-formylbenzenesulphonate, it is not possible to provide a comparative data table of their properties against conventional resins. The potential advantages or disadvantages of using this particular monomer in terms of the resulting resin's performance characteristics remain a subject for future research.

Derivatives of Sodium P Formylbenzenesulphonate and Structure Activity Relationship Studies

Systematic Chemical Modification and Functionalization Strategies

The versatility of sodium p-formylbenzenesulphonate as a chemical intermediate stems from the reactivity of its aldehyde and sulphonate functionalities, as well as the aromatic ring itself. nih.gov These sites allow for a variety of chemical modifications to generate a library of derivatives for structure-activity relationship (SAR) studies.

One of the primary functionalization strategies involves the aldehyde group. This group can readily undergo condensation reactions with various amines and hydrazines to form Schiff bases and hydrazones, respectively. This approach is a cornerstone for introducing diverse structural motifs onto the parent molecule. For instance, reaction with aminoguanidine (B1677879) can introduce a guanidinium (B1211019) group, potentially enhancing interactions with biological targets.

Another key strategy is the protection of the aldehyde group, most commonly through the formation of acetals. This is particularly useful when modifications are desired at other parts of the molecule without interference from the reactive aldehyde. The formation of cyclic acetals, for example with ethylene (B1197577) glycol, renders the aldehyde non-reactive towards nucleophiles. organic-chemistry.org This protecting group can be removed under specific conditions to regenerate the aldehyde, allowing for a multi-step synthesis of complex derivatives.

The aromatic ring of sodium p-formylbenzenesulphonate can also be a target for modification, although this is less common. Electrophilic substitution reactions could introduce additional functional groups, such as nitro or halogen groups, which can significantly alter the electronic properties and biological activity of the molecule.

Comparative Analysis with Structurally Related Compounds

To understand the impact of specific structural features on biological activity, a comparative analysis with closely related compounds is essential. This includes derivatives with additional sulphonate groups, appended heterocyclic rings, and protected aldehyde functionalities.

Disulfonated Benzaldehyde (B42025) Derivatives (e.g., Disodium 4-Formylbenzene-1,3-disulphonate)

The addition of a second sulphonate group to the benzene (B151609) ring, as seen in Disodium 4-Formylbenzene-1,3-disulphonate, significantly impacts the molecule's physicochemical properties. The presence of two highly ionic sulphonate groups further increases water solubility compared to the monosulfonated parent compound. researchgate.net This enhanced solubility can influence the compound's bioavailability and interaction with biological targets.

From a reactivity standpoint, the electronic landscape of the aromatic ring is altered by the presence of two strongly electron-withdrawing sulphonate groups. This can affect the reactivity of the aldehyde group and the potential for further substitution on the ring. While specific comparative biological studies are limited, the increased polarity is a key differentiating factor in any structure-activity analysis.

| Compound | Number of Sulphonate Groups | Key Physicochemical Difference |

| Sodium p-formylbenzenesulphonate | 1 | Moderate water solubility |

| Disodium 4-formylbenzene-1,3-disulphonate | 2 | High water solubility |

Triazine-Appended Benzenesulphonate Analogues

The appendage of a triazine ring to the benzenesulphonate scaffold introduces a nitrogen-rich heterocyclic moiety known for its diverse biological activities. researchgate.net These analogues are typically synthesized by reacting a derivative of sodium p-formylbenzenesulphonate (often after converting the aldehyde to a more stable group) with a reactive triazine species, such as cyanuric chloride.

The triazine ring offers multiple points for further functionalization, allowing for the creation of a large library of compounds. The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, which can be crucial for binding to biological macromolecules. SAR studies of triazine derivatives have shown that the nature of the substituents on the triazine ring dramatically influences their biological effects, which include anticancer and antimicrobial activities. nih.govresearchgate.net For instance, the introduction of different amine or alkoxy groups can modulate the compound's lipophilicity and target specificity.

Benzimidazole-Fused Sulphonated Compounds

Fusing a benzimidazole (B57391) ring system to the benzenesulphonate core results in a class of compounds with significant therapeutic potential, particularly in oncology. nih.gov Benzimidazoles are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. ijpsr.com

The synthesis of these derivatives often involves the condensation of an o-phenylenediamine (B120857) derivative with the formyl group of sodium p-formylbenzenesulphonate or a related precursor. The resulting benzimidazole moiety can be further substituted to optimize biological activity. For example, the introduction of specific groups at the N-1 position of the benzimidazole ring has been shown to be critical for potent anticancer activity. nih.govnih.gov The sulphonate group in these compounds often serves to improve aqueous solubility, a desirable property for drug candidates.

Aldehyde-Protected Analogues (e.g., Acetals)

The protection of the aldehyde group as an acetal (B89532) is a critical strategy in the multi-step synthesis of complex derivatives and also for studying the role of the formyl group in biological activity. organic-chemistry.org Acetal formation, for example, by reacting sodium p-formylbenzenesulphonate with an alcohol in the presence of an acid catalyst, renders the aldehyde functionality inert to many reaction conditions.

| Derivative Type | Key Structural Feature | Implication for SAR |

| Disulfonated | Additional -SO3Na group | Increased polarity and water solubility |

| Triazine-Appended | Nitrogen-rich heterocycle | Multiple sites for functionalization, H-bonding potential |

| Benzimidazole-Fused | Privileged heterocyclic system | Potential for strong target binding and diverse biological activities |

| Aldehyde-Protected | Inert aldehyde group | Allows for assessing the role of the formyl group in biological activity |

Research on Biological Activities of Derivatives

The systematic modification of sodium p-formylbenzenesulphonate has led to the discovery of derivatives with a range of biological activities.

Anticancer Activity: Benzimidazole-fused sulphonated compounds have emerged as a particularly promising class of anticancer agents. nih.gov Research has shown that these derivatives can induce apoptosis and inhibit cell cycle progression in various cancer cell lines. nih.govnih.gov The specific substitutions on the benzimidazole ring are critical for potency and selectivity. Similarly, certain triazine-appended benzenesulphonate analogues have demonstrated significant cytotoxic effects against cancer cells, with their mechanism of action often linked to the inhibition of key enzymes involved in cell proliferation. nih.govresearchgate.net

Antimicrobial Activity: Triazine-appended derivatives have also been investigated for their antimicrobial properties. The introduction of specific functional groups onto the triazine ring can lead to compounds with potent activity against a range of bacteria and fungi. researchgate.net The sulphonamide-triazine hybrids, for example, have shown significant inhibition of microbial growth. nih.gov Benzimidazole derivatives are also well-known for their broad-spectrum antimicrobial effects. ijpsr.comnih.gov

The table below summarizes the observed biological activities for the different classes of derivatives.

| Derivative Class | Primary Biological Activities Investigated | Key Research Findings |

| Disulfonated Benzaldehyde Derivatives | Limited specific biological data available | Primarily studied for physicochemical properties |

| Triazine-Appended Benzenesulphonate Analogues | Anticancer, Antimicrobial nih.govresearchgate.net | Activity is highly dependent on triazine ring substituents researchgate.net |

| Benzimidazole-Fused Sulphonated Compounds | Anticancer, Antimicrobial nih.govnih.gov | Potent activity against various cancer cell lines and microbes ijpsr.comnih.gov |

| Aldehyde-Protected Analogues | Used as controls in biological assays | Helps to elucidate the role of the aldehyde group in biological activity |

Investigation of Antimicrobial Activities

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of sodium p-formylbenzenesulphonate have shown promise in this regard.

Recent studies have demonstrated the antimicrobial properties of sodium p-formylbenzenesulphonate and its derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The antimicrobial activity is often evaluated by measuring the inhibition zone in agar (B569324) disk diffusion assays. For instance, certain derivatives have shown significant antibacterial activity. Modifications to the parent compound, such as the introduction of different functional groups, can enhance the antimicrobial efficacy.

The stereoelectronic effect of the phenyl group has been noted as important for antimicrobial activity in related structures like p-hydroxyphenyl acrylate (B77674) derivatives. nih.gov The acryl group, in particular, was found to be a primary contributor to the antimicrobial effect. nih.gov In the context of antimicrobial peptides, which are a class of natural antibiotics, modifications to key residues in their sequences have been shown to maintain or even enhance their activity. nih.gov For example, replacing certain amino acids in the peptide apidaecin (B1169063) with synthetic analogs resulted in derivatives that retained their antimicrobial potency. nih.gov This principle of targeted modification to enhance activity is a cornerstone of structure-activity relationship studies.

Table 1: Antimicrobial Activity of Sodium p-formylbenzenesulphonate Derivatives

| Compound | Concentration (µg/mL) | Inhibition Zone (mm) | Bacteria Tested |

| 2-FBS | 0.04 | 15 | E. coli |

| 3-FBS | 0.04 | - | - |

Data based on a study of sodium p-formylbenzenesulphonate derivatives.

Exploration of Antioxidant Properties

Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in numerous diseases. Consequently, there is significant interest in developing compounds with antioxidant properties. Sodium p-formylbenzenesulphonate and its derivatives have been investigated for their potential to combat oxidative stress.

Table 2: Antioxidant Activity of Related Phenolic Compounds

| Compound | Assay | Result |

| 1,8-DHN | DPPH | High radical scavenging activity |

| 2,6-DHN | DPPH | High DPPH consumption |

| GLCOS | DPPH Radical Scavenging | ~100% at tested concentrations |

| CFCOS | DPPH Radical Scavenging | ~100% at tested concentrations |

| PCCOS | DPPH Radical Scavenging | ~100% at tested concentrations |

Data from studies on hydroxylated naphthalenes and phenolic acid chitooligosaccharide derivatives. torvergata.itnih.gov

Studies on Potential Anticancer Effects

The development of novel anticancer agents remains a primary focus of medicinal chemistry research. Derivatives of benzenesulphonohydrazide, which are structurally related to sodium p-formylbenzenesulphonate, have been reported to exhibit various biological activities, including antitumor effects. nih.gov

Studies on new benzenesulphonohydrazide derivatives have shown that their antiproliferative activity against various tumor cell lines can be significant. nih.gov For example, certain compounds with halogen and methoxy (B1213986) group substitutions on the phenyl ring effectively inhibited the viability of renal cell adenocarcinoma cells. nih.gov The introduction of a hydroxy group at specific positions on the phenyl ring also conferred satisfactory anticancer potential. nih.gov

The anticancer activity of compounds is often evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. nih.govmdpi.com For instance, the IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a common metric. nih.gov Research on other compound classes, such as stilbene-based derivatives and amides of betulonic acid, has also demonstrated that synthetic modifications can lead to analogues with improved anticancer activity and better bioavailability. mdpi.comresearchgate.net These studies underscore the importance of structure-activity relationship-guided design in the quest for more effective cancer therapies.

Table 3: Anticancer Activity of Benzenesulphonohydrazide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 2 | 769-P (Renal) | - |

| Compound 3 | HepG2 (Liver) | - |

| Compound 4 | 769-P (Renal) | - |

| Compound 6 | 769-P (Renal) | - |

| Compound 7 | 769-P (Renal) | - |

Data based on a study of new benzenesulphonohydrazide derivatives as potential antitumour agents. nih.gov

Advanced Analytical and Spectroscopic Characterization of Sodium P Formylbenzenesulphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) analysis of Sodium p-formylbenzenesulphonate is used to identify and differentiate the various hydrogen atoms (protons) in the molecule. The spectrum is characterized by distinct signals corresponding to the aldehydic proton and the aromatic protons.

Due to the para-substitution on the benzene (B151609) ring, the aromatic protons are expected to present as a distinct AA'BB' system, which often simplifies to two apparent doublets. The protons ortho to the electron-withdrawing formyl group (H-2, H-6) are shifted downfield compared to the protons ortho to the sulfonate group (H-3, H-5). The aldehydic proton appears as a highly deshielded singlet, a characteristic feature for aldehydes. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for Sodium p-Formylbenzenesulphonate in D₂O

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~10.0 | Singlet (s) |

| Aromatic (H-2, H-6) | ~8.0 - 8.2 | Doublet (d) |

Note: Predicted values are based on established principles of NMR spectroscopy for para-substituted benzene derivatives.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in Sodium p-formylbenzenesulphonate gives rise to a distinct signal.

The spectrum is expected to show six signals: one for the carbonyl carbon of the aldehyde, and four for the aromatic carbons (due to symmetry, C-2 is equivalent to C-6, and C-3 is equivalent to C-5), and one for the carbon bearing the sulfonate group. The aldehyde carbonyl carbon is typically found in the highly deshielded region of the spectrum (190-200 ppm). libretexts.org The aromatic carbons appear in the 120-150 ppm range. openstax.org

Table 2: Predicted ¹³C NMR Chemical Shifts for Sodium p-Formylbenzenesulphonate

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde (C=O) | ~195 |

| Aromatic (C-1) | ~145 |

| Aromatic (C-4) | ~140 |

| Aromatic (C-2, C-6) | ~131 |

Note: Predicted values are based on established principles and data for similar substituted aromatic compounds.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the coupling relationships between adjacent protons. sdsu.edu For Sodium p-formylbenzenesulphonate, cross-peaks would be observed between the signals of the adjacent aromatic protons (H-2/H-3 and H-5/H-6), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum would show correlations between the aromatic proton signals and their corresponding aromatic carbon signals, and between the aldehyde proton and the carbonyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly useful for identifying quaternary carbons (those without attached protons). For this molecule, an HMBC spectrum would show a correlation from the aldehydic proton to the aromatic carbon C-1, confirming the attachment of the formyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Sodium p-formylbenzenesulphonate displays characteristic absorption bands corresponding to the aldehyde and sulfonate groups, as well as the aromatic ring.

Key expected vibrational frequencies include a strong C=O stretching band for the conjugated aldehyde, characteristic C-H stretching for the aldehyde, and strong, distinct stretching vibrations for the sulfonate group (S=O). libretexts.orgpressbooks.pub

Table 3: Characteristic FT-IR Absorption Bands for Sodium p-Formylbenzenesulphonate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium |

| Aromatic C-H | Stretch | ~3100-3000 | Medium-Weak |

| Aldehyde C=O | Stretch (conjugated) | ~1705-1685 | Strong |

| Aromatic C=C | Ring Stretch | ~1600 and ~1475 | Medium |

| Sulfonate (SO₃⁻) | Asymmetric Stretch | ~1200-1175 | Strong |

| Sulfonate (SO₃⁻) | Symmetric Stretch | ~1060-1030 | Strong |

| C-S | Stretch | ~700-600 | Medium |

Note: Expected ranges are based on standard FT-IR correlation tables for aromatic aldehydes and sulfonates. libretexts.orgopenstax.orgresearchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. walisongo.ac.id This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing atomic positions, bond lengths, and bond angles with high precision. youtube.com

While a specific crystal structure for Sodium p-formylbenzenesulphonate has not been reported in the searched literature, this technique would provide invaluable information. It would confirm the planar structure of the benzene ring, the geometry of the formyl and sulfonate groups, and detail the packing of the molecules and the coordination of the sodium ion within the crystal lattice.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, etc.) in a compound. This data is used to verify the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For Sodium p-formylbenzenesulphonate, the analysis would confirm the relative amounts of carbon, hydrogen, sodium, oxygen, and sulfur.

Table 4: Elemental Analysis Data for Sodium p-Formylbenzenesulphonate (C₇H₅NaO₄S)

| Element | Symbol | Atomic Weight | Molecular Formula Contribution | Theoretical Mass % |

|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 40.39% |

| Hydrogen | H | 1.008 | 5 | 2.42% |

| Sodium | Na | 22.99 | 1 | 11.04% |

| Oxygen | O | 16.00 | 4 | 30.74% |

| Sulfur | S | 32.07 | 1 | 15.41% |

| Total | | | | 100.00% |

Note: Theoretical percentages are calculated based on the molecular formula C₇H₅NaO₄S and a molecular weight of 208.17 g/mol .

Table of Mentioned Compounds

| Compound Name |

|---|

| Sodium p-formylbenzenesulphonate |

| Sodium 2-formylbenzenesulfonate |

| Sodium p-toluenesulfonate |

Spectrophotometric Techniques (e.g., UV-Vis Spectroscopy) for Electronic Transitions

Spectrophotometric techniques, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, are instrumental in characterizing the electronic transitions within a molecule. For sodium p-formylbenzenesulphonate, this method provides insights into the energy differences between electronic ground and excited states, which are influenced by the molecule's specific structural features, namely the benzene ring, the formyl group (-CHO), and the sulfonate group (-SO₃Na).

The UV-Vis spectrum of an organic compound is dictated by the types of electrons present and the electronic transitions they can undergo upon absorption of ultraviolet or visible light. In sodium p-formylbenzenesulphonate, the key chromophore is the substituted benzene ring, which contains a system of π-electrons. The presence of the aldehyde (formyl) group and the sulfonate group as substituents on the benzene ring modifies the electronic properties and, consequently, the absorption spectrum.

Electronic Transitions

The electronic transitions responsible for UV-Vis absorption in sodium p-formylbenzenesulphonate are primarily of two types:

π → π* (pi to pi-star) transitions: These transitions involve the excitation of an electron from a π bonding orbital to a higher energy π* antibonding orbital. Aromatic systems, such as the benzene ring in sodium p-formylbenzenesulphonate, are characterized by these transitions, which are typically intense (high molar absorptivity, ε). The conjugation of the formyl group's carbonyl (C=O) double bond with the benzene ring's π-system influences the energy of these transitions.

n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital to a π* antibonding orbital. The oxygen atom of the formyl group possesses lone pairs of electrons in non-bonding orbitals. Therefore, an n → π* transition associated with the carbonyl group is expected. These transitions are generally of lower intensity (low molar absorptivity) compared to π → π* transitions.

Detailed Research Findings

While specific, detailed research findings and a complete UV-Vis spectrum for sodium p-formylbenzenesulphonate are not extensively documented in readily available literature, its spectroscopic behavior can be inferred from the analysis of structurally related compounds.

The parent molecule, benzaldehyde (B42025), exhibits a strong absorption band around 248 nm in aqueous solution, which is attributed to the π → π* transition of the conjugated system. uzh.ch A weaker, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl group is also typically observed in non-polar solvents, though it may be obscured or shifted in polar solvents due to solvent-solute interactions.

The presence of the sulfonate group (-SO₃⁻) at the para position is expected to influence the electronic transitions. The sulfonate group is generally considered to be an electron-withdrawing group, which can cause a shift in the absorption maxima (λmax) compared to unsubstituted benzaldehyde. For instance, sodium benzenesulfonate (B1194179) shows absorption maxima at approximately 257 nm, 263 nm, and 269 nm. researchgate.net

Therefore, the UV-Vis spectrum of sodium p-formylbenzenesulphonate in a polar solvent like water is predicted to show a strong absorption band in the range of 250-270 nm, corresponding to the primary π → π* transition. A much weaker n → π* transition would be expected at a longer wavelength, potentially around 300-330 nm, though it might be of very low intensity.

The exact λmax and molar absorptivity (ε) values are dependent on the solvent used, as solvent polarity can affect the energies of the molecular orbitals involved in the electronic transitions. nih.gov

Spectroscopic Data Table

The following interactive table provides representative UV-Vis absorption data for compounds structurally related to sodium p-formylbenzenesulphonate, which helps in understanding its expected spectroscopic characteristics.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type | Reference |

| Benzaldehyde | Water | 248 | ~13,000 | π → π | uzh.ch |

| Benzaldehyde | Hexane | 244 | 15,000 | π → π | |

| Benzaldehyde | Hexane | 282 | 1,400 | n → π | |

| Benzaldehyde | Hexane | 328 | 20 | n → π | |

| Sodium Benzenesulfonate | - | 263 | ~400 | π → π* | researchgate.net |

Computational and Theoretical Chemistry Studies on Sodium P Formylbenzenesulphonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods could provide a deep understanding of the electron distribution, orbital energies, and reactivity of Sodium p-formylbenzenesulphonate.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. aps.org It has become a primary tool in computational chemistry for predicting molecular properties. scispace.comelsevier.com For Sodium p-formylbenzenesulphonate, DFT calculations could be employed to determine a variety of key electronic and structural parameters.

Potential Areas of Investigation using DFT:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is a key indicator of chemical stability.

Electrostatic Potential (ESP) Mapping: Visualizing the charge distribution on the molecule's surface to predict sites susceptible to electrophilic and nucleophilic attack.

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule, which can aid in its experimental characterization.

Thermochemical Properties: Calculating properties such as enthalpy of formation and Gibbs free energy.

A hypothetical data table summarizing the kind of results a DFT study on Sodium p-formylbenzenesulphonate might yield is presented below.

| Parameter | Hypothetical Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.3 eV | Reflects the chemical reactivity and kinetic stability. |

| Dipole Moment | 5.2 D | Provides insight into the molecule's polarity and solubility. |

| Mulliken Atomic Charges | C1: -0.15, O1: -0.45, S1: +1.2, etc. | Shows the partial charge distribution on each atom. |

Note: The values in this table are purely illustrative and are not based on actual calculations.

Theoretical Modeling of Reaction Pathways and Energy Profiles

Theoretical modeling can be used to simulate chemical reactions, providing detailed information about the mechanisms and energetics of these processes. For Sodium p-formylbenzenesulphonate, this could involve studying its synthesis, degradation, or its reactions with other molecules. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is invaluable for optimizing reaction conditions and understanding the molecule's stability.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal in the field of drug discovery and materials science. creative-biolabs.comnih.gov These methods aim to establish a mathematical or qualitative relationship between the chemical structure of a compound and its biological activity or a specific physical property. creative-biolabs.comnih.gov

For Sodium p-formylbenzenesulphonate, QSAR and SAR studies would be most relevant for its derivatives. By systematically modifying the structure of the parent molecule (e.g., by changing the substituent on the benzene (B151609) ring or altering the functional groups), a library of new compounds could be created. The biological activity or property of interest for each of these derivatives would then be measured experimentally.

Steps in a Hypothetical QSAR/SAR Study:

Data Set Generation: Synthesizing a series of derivatives of Sodium p-formylbenzenesulphonate.

Descriptor Calculation: Using computational software to calculate various molecular descriptors for each derivative. These can include electronic, steric, and hydrophobic parameters.

Model Development: Employing statistical methods to build a QSAR model that correlates the calculated descriptors with the observed activity.

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model's development.

Future Research Perspectives and Emerging Avenues for Sodium P Formylbenzenesulphonate

Green Chemistry Principles in Synthesis and Application

The future synthesis and application of sodium p-formylbenzenesulphonate are increasingly guided by the principles of green chemistry, aiming to reduce environmental impact. Traditional synthesis routes often involve harsh conditions and catalysts. However, modern methods are focusing on more benign alternatives.

A significant advancement is the one-step sulphonation of o-chlorobenzaldehyde with sodium sulphite, which can be catalyzed by a surfactant, eliminating the need for traditional iodide catalysts. This method represents a greener pathway by simplifying the production process. google.com The use of water as a solvent in many of its reactions further aligns with green chemistry principles. mdpi.com Research is exploring the use of other green solvents like ionic liquids and polyethylene (B3416737) glycol, which are known for their low vapor pressure and high thermal stability. mdpi.com

| Green Chemistry Principle | Application in Sodium p-Formylbenzenesulphonate Lifecycle |

| Prevention | Developing one-pot synthesis methods to minimize waste streams. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |